

Augmented Reality: Revolutionizing Genomic and Proteomic Data Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AR 17048

Cat. No.: B1666076

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Augmented reality (AR) is emerging as a transformative technology in the fields of genomics and proteomics, offering intuitive and interactive ways to visualize and analyze complex multidimensional data. Traditional 2D screens limit the exploration of intricate 3D structures like chromatin architecture and protein-ligand interactions.^{[1][2]} AR overlays digital information onto the real world, enabling researchers to interact with virtual 3D models of genomes and proteins as if they were tangible objects in their own environment. This immersive experience can lead to a deeper understanding of biological systems, accelerate discovery, and facilitate collaboration.^{[2][3]}

These application notes provide an overview of the use of AR for genomics and proteomics data analysis, detailing the capabilities of current AR platforms and providing protocols for their use.

Key Application Areas

- 3D Genome and Chromatin Architecture Visualization: AR allows for the immersive exploration of the spatial organization of chromosomes, including topologically associating domains (TADs) and chromatin loops. This can help elucidate the relationship between genome structure and gene regulation.

- Proteomics and Molecular Visualization: Researchers can visualize and manipulate complex protein structures, analyze protein-protein and protein-ligand interactions, and gain insights into drug binding and mechanisms of action.[4][5]
- Multi-omics Data Integration: AR platforms are beginning to enable the integration and simultaneous visualization of multiple layers of omics data (e.g., Hi-C, ChIP-seq, RNA-seq) onto a 3D genome scaffold, providing a holistic view of genomic regulation.[2]
- Drug Discovery and Development: AR facilitates the understanding of drug-target interactions, aiding in the design and optimization of novel therapeutics.[3][6]

Available Augmented Reality Platforms

Several platforms have been developed to specifically address the needs of genomics and proteomics researchers.

Platform	Focus	Key Features	Hardware Requirements
Delta.AR	3D Genome Visualization	Immersive visualization of chromatin architecture with multi-omics data integration. Supports various annotation tracks.	Microsoft HoloLens
ARGV (Augmented Reality Genome Viewer)	3D Genome Visualization	Interactive and collaborative exploration of pre-computed and user-provided 3D genome models. Supports annotation overlays.	Standard mobile phones or tablets (Android, iOS)
Nanome	Proteomics & Drug Discovery	Collaborative AR/VR platform for molecular visualization, protein-ligand interaction analysis, and drug design.	VR headsets (Oculus, HTC Vive), AR on mobile devices

Quantitative Comparison of Visualization Methods

A user study comparing the ARGV platform with traditional 2D visualization of Hi-C contact maps (HiGlass) provided insights into the benefits of AR for understanding 3D genome structure.

Metric	ARGV (AR Mode)	ARGV (Non-AR Mode)	HiGlass (2D)
User Preference for Visualization	70%	-	30%
Better Understanding of 3D Genome	80%	-	20%
Usefulness for Task Completion	50%	-	50%

Data adapted from a user study with 11 students at McGill University.[\[7\]](#)

A separate study comparing AR, VR, and desktop editors for AR service prototyping provides broader insights into the performance of immersive technologies.

Metric	AR Editor	VR Editor	Desktop Editor
Task Completion Time (seconds)	Faster	Slower than AR	Slower than AR & VR
Usability (SUS Score)	Higher	Higher than Desktop	Lower
User Experience (Enjoyment)	Higher	Higher than Desktop	Lower

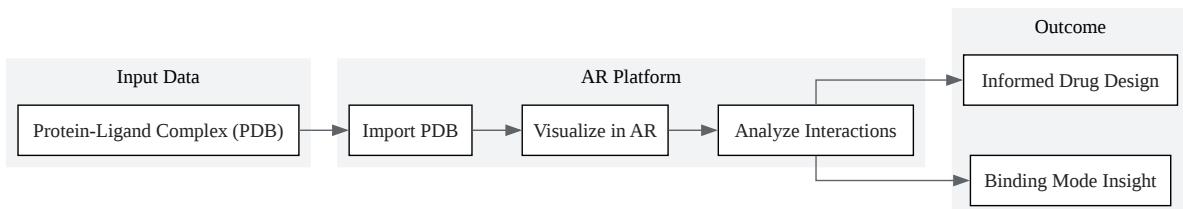
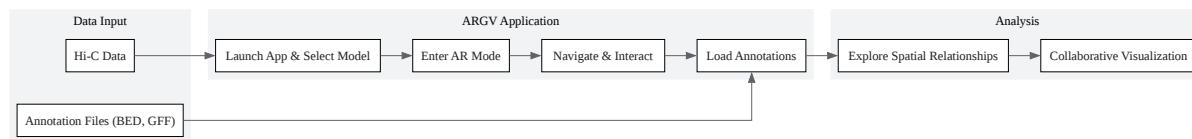
Data adapted from a comparative analysis of AR, VR, and desktop tools.[\[8\]](#)

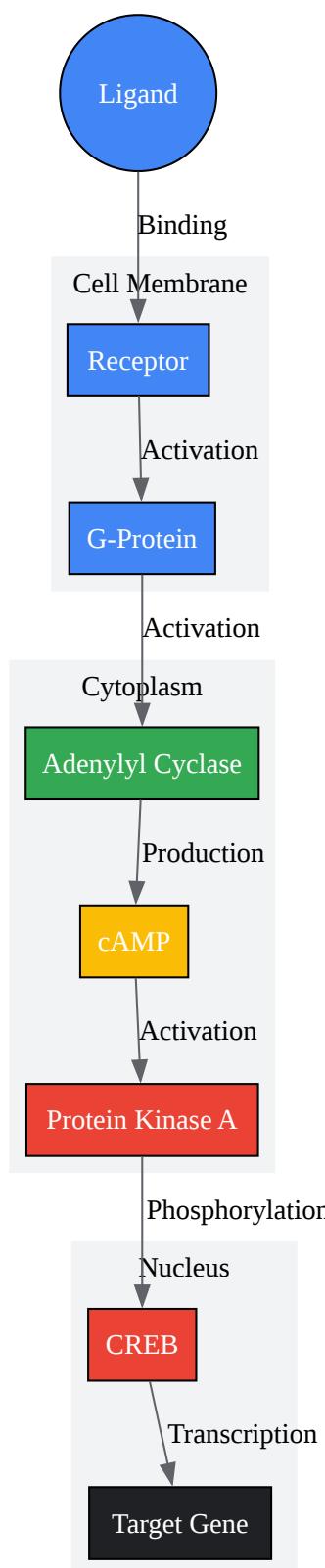
Experimental Protocols

Protocol 1: Visualization of 3D Chromatin Architecture using ARGV

This protocol outlines the steps for visualizing and annotating a 3D chromosome model using the ARGV mobile application.[\[7\]](#)

Objective: To interactively explore the 3D structure of a chromosome and overlay genomic and epigenomic data.



Materials:


- An Android or iOS smartphone or tablet with the ARGV app installed.
- Hi-C data (either from the app's database or user-provided).
- Annotation files (e.g., gene locations, ChIP-seq peaks) in standard formats (BED, GFF).

Methodology:

- Launch ARGV and Select a Genome Model:
 - Open the ARGV application.
 - Choose from over 350 pre-computed genome structures from various cell lines and species or upload your own model.[\[7\]](#)
- Enter Augmented Reality Mode:
 - Select the "AR Mode" option.
 - Scan your physical environment with your device's camera to detect a surface.
 - Tap the screen to place the 3D chromosome model in your real-world space.
- Navigate and Interact with the 3D Model:
 - Physically move around the virtual object to view it from different angles and distances.
 - Use touch gestures on the screen to rotate, pan, and zoom the model.
- Load and Visualize Annotation Tracks:
 - Access the annotation menu within the app.
 - Select from available ENCODE datasets or upload your own custom annotation files.[\[9\]](#)
 - The annotations will be displayed as overlays on the 3D chromosome structure.

- Analyze and Explore:
 - Search for specific genes or genomic regions of interest.[9]
 - Identify the spatial relationships between different genomic features.
 - Collaborate with colleagues by sharing the same AR view.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Delta.AR: An augmented reality-based visualization platform for 3D genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Virtual and Augmented Reality in Advancing Drug Discovery in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Bioinformatics and the Metaverse: Are We Ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. ARGV: 3D genome structure exploration using augmented reality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Augmented Reality: Revolutionizing Genomic and Proteomic Data Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666076#using-augmented-reality-for-genomics-and-proteomics-data-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com